Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
Overview
Description
Tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate: is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement, which includes a tert-butyl group, a bromine atom, and a spiro linkage between an azetidine and an isobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate typically involves multiple steps:
Formation of the Isobenzofuran Core: This can be achieved through cyclization reactions involving ortho-substituted benzoic acids or their derivatives.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the isobenzofuran core.
Bromination: The bromine atom is introduced through electrophilic bromination, often using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Spirocyclization: The spiro linkage is formed through a cyclization reaction that connects the azetidine and isobenzofuran rings.
Tert-butyl Protection: The tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the isobenzofuran moiety.
Cyclization and Ring-Opening: The spirocyclic structure can undergo ring-opening reactions under specific conditions, leading to linear or other cyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation might produce a ketone or carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound can be explored for its potential pharmacological properties. The spirocyclic structure is often associated with bioactivity, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,1’-isobenzofuran]: Similar spiro linkage but with a cyclopropane ring.
Tert-butyl 5’-chloro-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
Spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate: Lacks the tert-butyl group.
Uniqueness
Tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate is unique due to the combination of its spirocyclic structure, bromine atom, and tert-butyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 6-bromospiro[1H-2-benzofuran-3,3'-azetidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(18)17-8-15(9-17)12-5-4-11(16)6-10(12)7-19-15/h4-6H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUKFGKSJZBSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398609-80-7 | |
Record name | tert-Butyl 5'-bromo-3'h-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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